molecular formula C15H12ClNO2 B12202639 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B12202639
M. Wt: 273.71 g/mol
InChI Key: MVXYPCZHHJYQIK-UHFFFAOYSA-N
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Description

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminophenol in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in THF.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted benzoxazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring fused with a chlorobenzoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

(3-chlorophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone

InChI

InChI=1S/C15H12ClNO2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2

InChI Key

MVXYPCZHHJYQIK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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